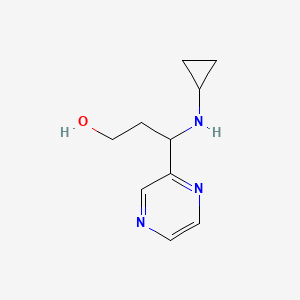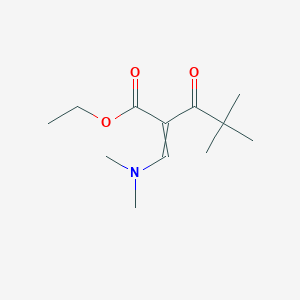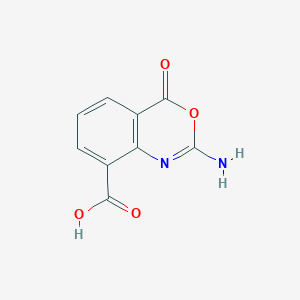
1,2,3,3,4,4,5,5,6-Nonadeuterio-2,6-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DIMETHYLPYRIDINE-D9 is a deuterated form of 2,6-dimethylpyridine, also known as 2,6-lutidine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl groups. The molecular formula for 2,6-DIMETHYLPYRIDINE-D9 is C7D9N, and it is commonly used in nuclear magnetic resonance (NMR) spectroscopy as a solvent and internal standard due to its distinct spectral properties .
Métodos De Preparación
The preparation of 2,6-DIMETHYLPYRIDINE-D9 involves several synthetic routes. One common method includes the hydrogenation and dechlorination of 2,6-dimethyl-4-chloropyridine using a palladium on carbon (Pd/C) catalyst in the presence of C1-C4 alcohols as solvents. The reaction is carried out under hydrogen pressure of 0.1-0.2 MPa at temperatures ranging from 20 to 55 degrees Celsius . Another method involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid, which is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol .
Análisis De Reacciones Químicas
2,6-DIMETHYLPYRIDINE-D9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2,6-pyridinedicarboxylic acid using potassium permanganate. In reduction reactions, it can be converted to 2,6-pyridinedimethanol using sodium borohydride/iodine. Substitution reactions involving 2,6-DIMETHYLPYRIDINE-D9 often use reagents such as phenylhydrazine and p-dimethylaminobenzaldehyde in the presence of potassium hydroxide (KOH) in ethanol, leading to the formation of bis(biarylhydrazone) derivatives .
Aplicaciones Científicas De Investigación
2,6-DIMETHYLPYRIDINE-D9 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a solvent and internal standard in NMR spectroscopy due to its deuterium labeling, which provides clear and distinct signals . In biology and medicine, it is used in the synthesis of various heterocyclic compounds with potential pharmacological activities, such as antibacterial and antituberculous agents . In the tobacco industry, 2,6-DIMETHYLPYRIDINE-D9 plays a role in the fermentation process of cigar tobacco leaves, influencing flavor development and microbial activity .
Mecanismo De Acción
The mechanism of action of 2,6-DIMETHYLPYRIDINE-D9 involves its interaction with molecular targets and pathways through its chemical properties. For example, in complexation reactions, it forms stable dimers with water molecules, which can influence phase separation and liquid phase behavior . Additionally, its deuterium labeling allows for precise quantification and identification of other compounds in NMR spectroscopy, making it a valuable tool in analytical chemistry .
Comparación Con Compuestos Similares
2,6-DIMETHYLPYRIDINE-D9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as 2,6-dimethylpyridine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine . These similar compounds share structural similarities but lack the deuterium atoms, which limits their use in specific applications like NMR spectroscopy. The presence of deuterium in 2,6-DIMETHYLPYRIDINE-D9 enhances its spectral properties, making it a preferred choice for certain analytical and research purposes .
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
122.26 g/mol |
Nombre IUPAC |
1,2,3,3,4,4,5,5,6-nonadeuterio-2,6-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/i3D2,4D2,5D2,6D,7D/hD |
Clave InChI |
SDGKUVSVPIIUCF-CSFAAERSSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])C)[2H])([2H])C)([2H])[2H])[2H] |
SMILES canónico |
CC1CCCC(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)





![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)





